n-Fmoc-5,5-dimethyl-l-norleucine

Hydrophobicity Peptide synthesis SPPS

Standard aliphatic residues often fail to confer blood-brain barrier permeability in peptide therapeutics. N-Fmoc-5,5-dimethyl-L-norleucine incorporates a gem-dimethyl motif that raises cLogP by ~0.5 units and steric bulk, enabling Kpuu >0.1 in sortilin modulators. • Enhances hydrophobic core stability and proteolysis resistance. • For consecutive hindered residues, use double-coupling with HATU/DIPEA to achieve >99% stepwise yield. • Supplied at 98% purity, Fmoc-protected for direct SPPS integration.

Molecular Formula C23H27NO4
Molecular Weight 381.5 g/mol
Cat. No. B8090176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Fmoc-5,5-dimethyl-l-norleucine
Molecular FormulaC23H27NO4
Molecular Weight381.5 g/mol
Structural Identifiers
SMILESCC(C)(C)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C23H27NO4/c1-23(2,3)13-12-20(21(25)26)24-22(27)28-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,24,27)(H,25,26)/t20-/m0/s1
InChIKeyGVUXGAUXGMHUSZ-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

n-Fmoc-5,5-dimethyl-L-norleucine: Sterically Hindered Hydrophobic SPPS Building Block


n-Fmoc-5,5-dimethyl-L-norleucine (CAS 1217704-60-3) is an Fmoc-protected, non‑proteinogenic amino acid featuring a gem‑dimethyl substitution at the 5‑position of the norleucine side chain . This modification introduces significant steric hindrance and enhanced hydrophobicity compared to both natural aliphatic amino acids and unsubstituted norleucine derivatives . It is primarily employed as a monomer in Fmoc‑based solid‑phase peptide synthesis (SPPS) to install conformationally constrained, hydrophobic residues into designer peptides .

n-Fmoc-5,5-dimethyl-L-norleucine: Structural Advantages over Fmoc-Norleucine and Fmoc-Leucine


Generic aliphatic Fmoc‑amino acids such as Fmoc‑L‑norleucine (Fmoc‑Nle‑OH) or Fmoc‑L‑leucine lack the gem‑dimethyl motif that defines n‑Fmoc‑5,5‑dimethyl‑L‑norleucine . This structural difference translates into a quantifiably higher hydrophobicity (ΔcLogP ≈ +0.5 units) and substantially greater steric bulk, which alter both the kinetics of on‑resin coupling and the conformational preferences of the resulting peptide [1]. In medicinal chemistry programs targeting sortilin modulation, the 5,5‑dimethylhexanoic acid scaffold proved critical for achieving blood‑brain barrier permeability, a property not replicated by simple norleucine derivatives [2]. Consequently, substituting a standard norleucine or leucine residue can compromise peptide folding, target binding, and in vivo pharmacokinetics, making compound‑specific procurement essential for reproducible results.

n-Fmoc-5,5-dimethyl-L-norleucine: Quantitative Evidence vs. Aliphatic Fmoc-Amino Acids


Higher Hydrophobicity (cLogP) vs. Fmoc-L-norleucine

The 5,5-dimethyl substitution increases the hydrophobicity of the norleucine scaffold. The computed octanol‑water partition coefficient (cLogP) of the free amino acid 5,5‑dimethyl‑L‑norleucine is 2.13 [1], compared to cLogP = 1.64 for L‑norleucine [2], representing a ΔcLogP of +0.49. This differential directly influences peptide retention time and folding behaviour.

Hydrophobicity Peptide synthesis SPPS

Steric Hindrance: Slower Coupling vs. Fmoc-Leucine

Sterically hindered Fmoc‑amino acids, defined as those possessing quaternary or neopentyl‑type side chains, typically exhibit acylation rates 3‑ to 10‑fold slower than unhindered aliphatic counterparts . Fmoc‑5,5‑dimethyl‑L‑norleucine, bearing a quaternary γ‑carbon (C‑5), falls into this hindered category, whereas Fmoc‑L‑leucine (γ‑CH) does not . Vendors recommend elevated double‑coupling protocols with HATU/DIPEA for dimethyl‑substituted amino acids to achieve >99% coupling yield, compared to standard single‑coupling for leucine .

Coupling efficiency Steric hindrance SPPS

Efficient Loading on 2-Chlorotrityl Chloride Resin

The steric shielding provided by the 5,5‑dimethyl group can stabilise the ester linkage during resin attachment. According to supplier data, Fmoc‑(R)‑2‑amino‑5,5‑dimethylhexanoic acid (the enantiomer) achieves >95% loading efficiency on 2‑chlorotrityl chloride resin, a value comparable to or exceeding that of unsubstituted Fmoc‑norleucine . Such high loading is essential for maximising the yield of the first coupling step.

Resin loading SPPS First amino acid attachment

Sortilin Modulation with 5,5-Dimethyl Scaffold

In the patent WO2023031440A1, derivatives of 2‑amino‑5,5‑dimethylhexanoic acid are claimed as sortilin modulators with blood‑brain barrier permeability (Kpuu >0.1) [1]. Compounds built on this scaffold exhibited specific binding to sortilin and functional activity in central nervous system disease models, whereas the corresponding norleucine‑based analogues were not found to possess equivalent permeability or potency, underscoring the pharmacophore’s dependence on the gem‑dimethyl group [2].

Sortilin Blood‑brain barrier Neurological disease

n-Fmoc-5,5-dimethyl-L-norleucine: Use Cases in Peptide Discovery


CNS-Penetrant Peptide Therapeutics Targeting Sortilin

Building on the sortilin‑modulator patent (WO2023031440A1), researchers can utilise n‑Fmoc‑5,5‑dimethyl‑L‑norleucine as a key building block for assembling peptide or peptidomimetic analogues that require blood‑brain barrier permeability. The gem‑dimethyl motif is critical for achieving a Kpuu >0.1, a threshold not met by standard norleucine. Procurement of the Fmoc‑protected form enables ready incorporation into SPPS workflows [1].

Peptide Stability via Hydrophobic Core Reinforcement

The significantly elevated cLogP (+0.49 vs. norleucine) makes n‑Fmoc‑5,5‑dimethyl‑L‑norleucine a superior choice for substituting hydrophobic core residues in helical or β‑sheet peptides. This substitution can enhance thermostability and resistance to proteolysis without requiring additional side‑chain protection strategies [2].

SPPS Optimization for Hindered Sequence Motifs

In peptide sequences containing consecutive sterically demanding residues (e.g., Aib, N‑methyl amino acids), the use of n‑Fmoc‑5,5‑dimethyl‑L‑norleucine necessitates high‑efficiency coupling protocols. Procurement teams should select this monomer with the understanding that double‑coupling with HATU/DIPEA is recommended, as inferred from class‑level hindrance data, to ensure >99% stepwise yield and minimise deletion products .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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